4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol
Description
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-9(6-12-13)8-15-11-4-2-10(14)3-5-11/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMIWDNWERIOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Halogenated Intermediate
Step 1: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methyl bromide
(1-Methyl-1H-pyrazol-4-yl)methanol is treated with 33% HBr in glacial acetic acid under reflux for 5 hours, yielding the bromide derivative in 60% yield.
Step 2: Etherification with 4-Hydroxyphenol
The bromide intermediate reacts with 4-hydroxyphenol in the presence of a base (e.g., K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 40–60°C.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| HBr (33% in AcOH) | Reflux, 5h | 60% | |
| K₂CO₃, THF/DMF | 40–60°C, 45 min–3h | N/A |
Direct Alkylation Using Propargyl Bromide Analogues
A modified Williamson ether synthesis employs (1-methyl-1H-pyrazol-4-yl)methanol and 4-hydroxyphenol with propargyl bromide under basic conditions. This method avoids intermediate isolation but requires careful pH control.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Propargyl bromide, K₂CO₃ | RT, 12h | 72%* |
*Yield estimated from analogous reactions in cited literature.
Optimization and Challenges
Solvent and Base Selection
- Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates.
- K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize phenol oxidation.
Purification Techniques
- Crude products are often purified via flash chromatography (silica gel, 0–10% methanol in dichloromethane) or recrystallization (ethyl acetate/ethanol).
- Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity for pharmacological applications.
Spectroscopic Validation
- ¹H-NMR (DMSO-d₆): Peaks at δ 9.17 (s, OH), 7.59–7.52 (pyrazole-H), 6.85–6.78 (phenol-H), 4.76 (s, OCH₂).
- ESI-MS : [M+H]⁺ peak observed at m/z 235.1 (calculated: 235.1).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Halogenation-Alkylation | High intermediate purity | Multi-step, lower overall yield |
| Direct Alkylation | One-pot synthesis | Requires stringent pH control |
Applications and Derivatives
The compound serves as a precursor for antioxidant and antimicrobial agents , with modifications explored in triazole and pyrazole hybrids. Its ether linkage is critical for binding to biological targets, as demonstrated in molecular docking studies.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases[][3].
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Position: The position of substituents on the pyrazole ring (e.g., methyl at N1 vs. phenyl at C3 in ) significantly impacts molecular interactions.
- Physical State: The liquid state of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol () vs. the powdered form of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol () highlights how alkyl vs. aryl substituents influence melting points and phase behavior.
Biological Activity
4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that allows it to interact with various biological targets, potentially modulating cellular processes related to inflammation, cancer, and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 204.23 g/mol. The compound consists of a phenolic moiety linked to a methoxy group and a pyrazole ring. The presence of the phenolic group enables hydrogen bonding with proteins, while the pyrazole can engage in π-π interactions and coordinate with metal ions, enhancing its biological activity.
The primary mechanism of action involves the interaction of the compound with specific molecular targets:
- Hydrogen Bonding : The phenolic hydroxyl group forms hydrogen bonds with amino acid residues in target proteins.
- π-π Interactions : The pyrazole ring can participate in π-π stacking interactions with aromatic residues.
- Metal Coordination : The compound may coordinate with metal ions, influencing enzyme activity and receptor functions.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies demonstrated that derivatives of this compound displayed higher anti-inflammatory activity than standard medications like diclofenac sodium .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptotic cell death in various cancer cell lines by activating caspase pathways. For instance, treatment with this compound reduced the expression of key survival proteins like STAT3 and inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), leading to decreased cell proliferation in ovarian cancer models .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers treated human fibroblast-like synoviocytes with the compound. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) and an increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects against breast cancer cells (MCF-7). The compound was found to significantly inhibit cell growth at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, characterized by mitochondrial membrane potential loss and increased reactive oxygen species (ROS) production .
Data Table: Summary of Biological Activities
| Activity Type | Target Cells/Models | Key Findings |
|---|---|---|
| Anti-inflammatory | Human fibroblast-like synoviocytes | Reduced IL-6 and TNF-alpha levels; increased antioxidant activity |
| Anticancer | MCF-7 breast cancer cells | Induced apoptosis; inhibited cell growth at 10–50 µM |
| Apoptosis Induction | Ovarian cancer cells (PA-1) | Increased cleaved caspases; decreased STAT3 activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol in laboratory settings?
- Methodological Answer : A common approach involves refluxing substituted pyrazole precursors with phenolic derivatives in a mixture of absolute ethanol and glacial acetic acid (e.g., 50 mL ethanol + 15 mL acetic acid for 7 hours). Post-reaction purification via dry silica gel column chromatography and recrystallization (e.g., using ethanol) is critical to isolate the product . For analogous pyrazole derivatives, Mannich reactions with diazacrown ethers under controlled pH and temperature have also been employed .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% threshold recommended).
- FTIR : Confirm functional groups (e.g., hydroxyl, methoxy, pyrazole rings) via characteristic absorption bands.
- Single-crystal X-ray diffraction : Resolve dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl rings) and hydrogen-bonding networks (e.g., O–H···N interactions) to validate stereochemistry .
- NMR : Assign proton environments (e.g., methyl groups on pyrazole, methoxy protons) .
Q. What are the known stability considerations for this compound under various storage conditions?
- Methodological Answer : While specific stability data for this compound are unavailable, pyrazole derivatives are generally stable under inert atmospheres (N₂/Ar) at low temperatures (–20°C). Avoid exposure to moisture, strong acids/bases, and UV light. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring to assess degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay conditions or impurities. Standardize protocols:
- Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Validate purity via LC-MS before testing.
- Compare results with structurally similar analogs (e.g., 4-methoxyphenyl-substituted pyrazoles) to isolate substituent effects .
Q. How can computational methods complement experimental data in predicting reactivity and interactions?
- Methodological Answer :
- Docking simulations : Map the compound’s binding affinity to target proteins (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock Vina. Utilize crystallographic data (e.g., dihedral angles from X-ray structures) to refine docking poses .
- Molecular dynamics (MD) : Simulate stability in biological membranes (e.g., lipid bilayers) to predict bioavailability.
- DFT calculations : Analyze electron density distributions to identify reactive sites (e.g., methoxy group’s susceptibility to demethylation) .
Q. What methodological approaches are recommended for elucidating crystal structure and intermolecular interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction : Optimize crystal growth via slow evaporation (e.g., ethanol/water mixtures). Refine hydrogen atom positions using difference Fourier synthesis and riding models (C–H = 0.95–0.98 Å) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π–π stacking, H-bonding) to explain packing stability.
- Thermogravimetric analysis (TGA) : Correlate thermal decomposition events (e.g., loss of solvent molecules) with structural motifs .
Q. How to design experiments to assess acute toxicity given limited toxicological data?
- Methodological Answer :
- In vitro models : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity.
- In vivo models : Conduct OECD Guideline 423 acute oral toxicity studies in rodents (dose range: 5–2000 mg/kg). Monitor weight, organ histopathology, and serum biomarkers (ALT, AST).
- QSAR modeling : Predict toxicity endpoints (e.g., LD50) using structural descriptors (e.g., logP, H-bond donors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
